molecular formula C9H4Br3N B596153 3,4,8-Tribromoquinoline CAS No. 1210142-04-3

3,4,8-Tribromoquinoline

Cat. No.: B596153
CAS No.: 1210142-04-3
M. Wt: 365.85
InChI Key: JEBXADFECXXIEE-UHFFFAOYSA-N
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Description

3,4,8-Tribromoquinoline is a high-value, polybrominated quinoline that serves as a crucial synthetic intermediate in organic chemistry, materials science, and medicinal chemistry research. This compound features a tribrominated structure where the bromine atoms at the 3, 4, and 8 positions exhibit distinct reactivity, allowing for selective, sequential functionalization via metal-catalyzed cross-coupling reactions . Its primary research application is as a sophisticated substrate in palladium-catalyzed Sonogashira reactions for the efficient synthesis of complex, multi-alkynylated quinoline architectures . The resulting alkynylated derivatives exhibit promising optical properties, characterized by strong fluorescence and high quantum yields, making them candidates for developing new electroluminescence materials and fluorescent dyes . Beyond materials chemistry, the quinoline core is a recognized pharmacophore, and this tribrominated precursor is invaluable for constructing novel derivatives for biological screening, particularly in the search for new anticancer and antimicrobial agents . The compound can be synthesized from tetrahydroquinoline precursors through modern, metal-free bromination and dehydrogenation protocols using reagents like N-bromosuccinimide (NBS) . This compound offers researchers a versatile and powerful building block for constructing a diverse library of functionalized quinoline compounds with tailored physical and biological properties.

Properties

CAS No.

1210142-04-3

Molecular Formula

C9H4Br3N

Molecular Weight

365.85

IUPAC Name

3,4,8-tribromoquinoline

InChI

InChI=1S/C9H4Br3N/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H

InChI Key

JEBXADFECXXIEE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)Br)Br

Synonyms

3,4,8-Tribromoquinoline

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

Structural Insights
  • X-ray crystallography confirms the planar geometry of 3,6,8-tribromoquinoline, with π–π stacking distances of 3.802 Å stabilizing its crystal lattice .
  • In contrast, 4,6,8-tribromoquinoline derivatives exhibit distorted geometries when bulky substituents are introduced at C4 and C8 .

Preparation Methods

Synthesis of 6,8-Dibromo-1,2,3,4-Tetrahydroquinoline

The preparation of 3,4,8-tribromoquinoline begins with the synthesis of its tetrahydroquinoline precursor. 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is synthesized via bromination of 1,2,3,4-tetrahydroquinoline using bromine in acetic acid. This intermediate is critical for subsequent regioselective bromination at the 3-position.

Regioselective Bromination at the 3-Position

In a chloroform solution, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (0.5 g, 1.75 mmol) is treated with bromine (1.8 g, 11.25 mmol) under dark conditions to prevent radical side reactions. The reaction proceeds at room temperature for 72 hours, during which the tetrahydroquinoline undergoes dehydrogenation and bromination. The crude product is washed with 5% sodium bicarbonate to neutralize excess HBr, dried over sodium sulfate, and purified via column chromatography (EtOAc/hexane, 1:12). Recrystallization from benzene yields colorless needles of this compound with a melting point of 441–443 K.

Table 1: Reaction Conditions for this compound Synthesis

ParameterValue
Precursor6,8-Dibromo-1,2,3,4-tetrahydroquinoline
SolventChloroform
Bromine Equivalents3 eq
Reaction Time72 hours
TemperatureRoom temperature
Yield90%
Purity (HPLC)>95%

Mechanistic Insights and Side Reactions

Role of Dehydrogenation

The reaction mechanism involves initial dehydrogenation of the tetrahydroquinoline ring to form the aromatic quinoline core. This step is facilitated by bromine, which acts as both a brominating agent and an oxidizing agent. The planar quinoline structure then undergoes electrophilic aromatic substitution at the electron-rich 3-position, completing the tribromination.

By-Product Formation

Prolonged reaction times or excess bromine may lead to over-bromination, generating 3,4,6,8-tetrabromoquinoline. However, strict stoichiometric control (3 eq Br₂) minimizes this side reaction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): Absence of aromatic protons confirms full bromination.

  • MS (EI): m/z = 409 [M]⁺ (calculated for C₉H₄Br₃N: 408.76).

  • X-ray Crystallography: The crystal structure reveals a planar quinoline ring with Br–Br distances of 3.802 Å, stabilized by π–π stacking.

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₄Br₃N
Molecular Weight408.76 g/mol
Melting Point441–443 K
Crystal SystemMonoclinic
Space GroupP2₁/c

Scalability and Industrial Relevance

The described method is scalable, with gram-scale reactions demonstrating consistent yields. The use of cost-effective bromine and straightforward purification makes this route industrially viable. However, the 72-hour reaction time necessitates process optimization for large-scale production .

Q & A

Q. By-product Mitigation :

  • Use of NMR monitoring during intermediate stages to detect incomplete bromination.
  • Column chromatography (silica gel, hexane/ethyl acetate eluent) for purification, resolving dibrominated by-products.

Q. Methodological Tip :

  • Use low-temperature data collection (296 K) to minimize thermal motion artifacts .

How can discrepancies in crystallographic data for this compound be resolved, particularly in bond-length variations?

Advanced Research Focus
Discrepancies in C-Br bond lengths (reported range: 1.89–1.94 Å) may arise from:

  • Thermal motion : High displacement parameters (e.g., Uₑq > 0.05 Ų) indicate dynamic disorder .
  • Halogen bonding : Weak Br···N interactions (3.2–3.5 Å) may distort geometry .

Q. Resolution Strategies :

  • High-resolution synchrotron data : Improves precision for weakly diffracting crystals.
  • DFT optimization : Compare experimental structures with gas-phase computational models to isolate lattice effects .

What computational methods are suitable for predicting the biological interactions of this compound with kinase targets?

Advanced Research Focus
Molecular Dynamics (MD) Simulations :

  • Force fields : CHARMM36 or AMBER for modeling halogen-bond interactions with kinase active sites.
  • Binding free energy : MM-GBSA calculations quantify affinity differences (ΔG ≈ −8 to −10 kcal/mol for GAK kinase) .

Q. Docking Validation :

  • Glide SP/XP : Reproduce crystallographic poses of analogous bromoquinolines in kinase pockets (RMSD < 2.0 Å).
  • Pharmacophore modeling : Highlight critical interactions (e.g., Br···π contacts with Phe residues) .

How can the regioselectivity of this compound functionalization be controlled for drug-discovery applications?

Advanced Research Focus
Substitution Reactions :

  • Suzuki coupling : Pd(PPh₃)₄ catalyzes cross-coupling at the 4-position (least steric hindrance) with aryl boronic acids .
  • SNAr reactions : Electron-withdrawing bromine atoms activate the 3- and 8-positions for nucleophilic substitution (e.g., with amines or thiols).

Q. Optimization :

  • Directing groups : Install temporary protecting groups (e.g., –NO₂) to block undesired positions.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 3-substitution) .

What analytical workflows are recommended for detecting trace impurities in this compound samples?

Advanced Research Focus
LC-MS/MS :

  • Column : C18 (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/ACN).
  • MRM transitions : Monitor m/z 370 → 292 (loss of Br) for parent compound and m/z 290 (dibromo impurity).

ICP-OES : Quantify residual bromine (<10 ppm) from incomplete purification .

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